Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis-

Description

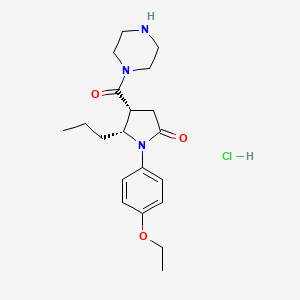

Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- (hereafter referred to as Compound A), is a structurally complex piperazine derivative characterized by a 4-ethoxyphenyl-substituted pyrrolidinone core linked to a piperazine ring via a carbonyl group. The cis configuration of the pyrrolidinyl substituents and the hydrochloride salt form enhance its solubility and stability, making it suitable for pharmaceutical applications . Piperazine derivatives are widely used in medicinal chemistry due to their versatility in drug design, particularly in modulating receptor binding and pharmacokinetic profiles .

Properties

CAS No. |

38124-02-6 |

|---|---|

Molecular Formula |

C20H30ClN3O3 |

Molecular Weight |

395.9 g/mol |

IUPAC Name |

(4R,5R)-1-(4-ethoxyphenyl)-4-(piperazine-1-carbonyl)-5-propylpyrrolidin-2-one;hydrochloride |

InChI |

InChI=1S/C20H29N3O3.ClH/c1-3-5-18-17(20(25)22-12-10-21-11-13-22)14-19(24)23(18)15-6-8-16(9-7-15)26-4-2;/h6-9,17-18,21H,3-5,10-14H2,1-2H3;1H/t17-,18-;/m1./s1 |

InChI Key |

KWOYMTNDMWWXTD-JAXOOIEVSA-N |

Isomeric SMILES |

CCC[C@@H]1[C@@H](CC(=O)N1C2=CC=C(C=C2)OCC)C(=O)N3CCNCC3.Cl |

Canonical SMILES |

CCCC1C(CC(=O)N1C2=CC=C(C=C2)OCC)C(=O)N3CCNCC3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the ethoxyphenyl group. The final step involves the formation of the piperazine ring and the hydrochloride salt. Common reagents used in these reactions include ethyl bromide, sodium hydride, and piperazine .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives, depending on the specific reaction conditions .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential pharmacological activities. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .

Medicine: In the medical field, Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- is being investigated for its potential use in treating neurological disorders due to its ability to interact with specific receptors in the brain .

Industry: Industrially, this compound is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- involves its interaction with specific molecular targets. It primarily acts on neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in neurological applications .

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency : Compound A’s synthesis likely benefits from pre-formed piperazine hydrochloride stocks (85–97% yield in analogous reactions) , whereas Trazodone requires multi-step catalysis .

Pharmacological and Physicochemical Properties

Key Findings :

- Antioxidant vs. CNS Activity: Unlike pyrrolidinone antioxidants in , Compound A’s piperazine core is more aligned with neuropharmacological agents like Trazodone .

- Salt Form : The hydrochloride salt improves Compound A’s stability and water solubility, critical for oral bioavailability .

Drug-Likeness and ADME Profiles

Piperazine derivatives generally exhibit favorable drug-like properties. For example:

- LogP : Compound A’s 4-ethoxyphenyl group may increase logP (~2.5–3.5) compared to Trazodone (logP ~2.1), enhancing membrane permeability but risking higher metabolic clearance .

- SwissADME Predictions : Analogous piperazine amides show high gastrointestinal absorption and moderate CYP450 inhibition , suggesting Compound A may share these traits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.